molecular formula C10H12ClNO2 B15327171 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine

2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine

Cat. No.: B15327171
M. Wt: 213.66 g/mol
InChI Key: FNQPWDKQHVPKKP-UHFFFAOYSA-N
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Description

2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound with a molecular structure that includes a benzodioxin ring substituted with a chlorine atom and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where the chloro-substituted benzodioxin reacts with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products include quinones and oxides.

    Reduction: Products include primary amines and alcohols.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine substitution, resulting in different chemical properties.

    8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but without the ethanamine group.

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Lacks the chlorine substitution.

Uniqueness

2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine

InChI

InChI=1S/C10H12ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1-4,12H2

InChI Key

FNQPWDKQHVPKKP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CCN

Origin of Product

United States

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